3,3'-Dihexyloxacarbocyanine

説明

IUPAC Nomenclature and Molecular Formula

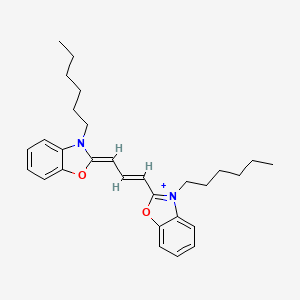

3,3'-Dihexyloxacarbocyanine is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 3-hexyl-2-[(1E)-3-[(2Z)-3-hexyl-2,3-dihydro-1,3-benzoxazol-2-ylidene]prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide . This nomenclature reflects the compound’s core structure, which consists of two benzoxazolium rings linked by a conjugated propene chain, with hexyl groups attached to the nitrogen atoms of each heterocycle. The molecular formula is C~29~H~37~IN~2~O~2~ , corresponding to a molecular weight of 572.5 g/mol . The compound’s Chemical Abstracts Service (CAS) registry number, 53213-82-4 , ensures unambiguous identification across chemical databases.

Structural Analysis of the Carbocyanine Backbone

The carbocyanine backbone of this compound is characterized by a conjugated polymethine chain bridging two nitrogen-containing heterocycles. In this case, the heterocycles are 1,3-benzoxazolium rings , which incorporate oxygen atoms at the 1-position. The conjugation length—determined by the alternating single and double bonds in the methine chain—dictates the compound’s optical properties, including its absorption and emission maxima.

The benzoxazolium rings adopt a planar configuration, enabling π-π stacking interactions in aggregated states. The central methine bridge exists in an all-trans configuration , which optimizes electronic delocalization and fluorescence efficiency. This structural rigidity is critical for the dye’s ability to fluoresce in the green spectrum (emission ~500 nm) when excited by blue light (~485 nm). Compared to indocarbocyanines (e.g., DiI), which contain indole-derived rings, the benzoxazolium rings in this compound introduce higher electron-withdrawing character , slightly red-shifting its fluorescence relative to its indole-based analogs.

Role of Dihexyl Substituents in Physicochemical Behavior

The dihexyl substituents attached to the benzoxazolium nitrogen atoms profoundly influence the compound’s solubility, membrane affinity, and subcellular targeting. The hexyl chains (C~6~H~13~) are hydrophobic, enhancing the dye’s lipophilicity and enabling passive diffusion across lipid bilayers. This property is exploited in live-cell imaging, where the dye accumulates in membranes of organelles such as mitochondria and the endoplasmic reticulum.

The length of the alkyl chains also affects aggregation behavior . Shorter alkyl groups (e.g., methyl or ethyl) promote π-π stacking and self-aggregation, which quenches fluorescence. In contrast, the hexyl substituents introduce steric hindrance, reducing aggregation and maintaining fluorescence intensity in dilute solutions. Additionally, the flexibility of the hexyl chains contributes to the compound’s photostability by dissipating excess energy through conformational changes, though prolonged light exposure still induces phototoxicity due to reactive oxygen species generation.

The iodide counterion balances the positive charge on the benzoxazolium rings, ensuring solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. In aqueous environments, the counterion dissociates, allowing the cationic dye to interact with anionic components of biological membranes.

特性

分子式 |

C29H37N2O2+ |

|---|---|

分子量 |

445.6 g/mol |

IUPAC名 |

(2Z)-3-hexyl-2-[(E)-3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole |

InChI |

InChI=1S/C29H37N2O2/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3/q+1 |

InChIキー |

GKLGUKVTTNJEBK-UHFFFAOYSA-N |

異性体SMILES |

CCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC |

正規SMILES |

CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC |

製品の起源 |

United States |

準備方法

Working Solution Preparation

Dilution:

The stock solution is diluted with an appropriate buffer such as phosphate-buffered saline (PBS) or serum-free culture medium to working concentrations typically between 0.5 μM and 5 μM. The exact concentration should be optimized based on cell type and staining requirements.Preparation Timing:

Working solutions are prepared fresh before use to minimize fluorescence quenching and degradation.

| Parameter | Details/Values | Notes |

|---|---|---|

| Molecular Weight | 572.53 g/mol | Calculated from C29H37IN2O2 |

| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | High solubility ≥125 mg/mL |

| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM | Adjust volume of DMSO accordingly |

| Storage Temperature | -20°C (up to 1 month), -80°C (up to 6 months) | Protect from light, aliquot to avoid freeze-thaw |

| Working Solution Solvent | PBS or serum-free medium | Prepare fresh before use |

| Working Solution Concentration | 0.5 μM to 5 μM | Optimize per cell type and experiment |

| Solubility Enhancement | Heat to 37°C + ultrasonic bath | Use if stock solution is not fully dissolved |

Stock Solution Preparation Volumes for 1 mg, 5 mg, and 10 mg of Dye

| Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 1.7467 | 8.7333 | 17.4666 |

| 5 mM | 0.3493 | 1.7467 | 3.4933 |

| 10 mM | 0.1747 | 0.8733 | 1.7467 |

Volumes indicate the amount of DMSO required to dissolve the specified mass of dye to achieve the target molarity.

Light Sensitivity:

The dye is prone to fluorescence quenching upon light exposure. All preparation steps should be conducted under low-light conditions or in the dark to preserve fluorescence intensity.Avoiding Repeated Freeze-Thaw:

Aliquoting stock solutions prevents degradation caused by repeated freezing and thawing cycles.Use of Co-Solvents for In Vivo Formulations:

For in vivo applications, the DMSO stock solution can be further diluted with co-solvents such as PEG300, Tween 80, corn oil, or water in a stepwise manner, ensuring clarity at each step. Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.

The preparation protocols for 3,3'-Dihexyloxacarbocyanine iodide emphasize the importance of solvent choice, concentration control, and storage conditions to maintain dye stability and functionality.

DMSO is the preferred solvent for stock solutions due to the dye’s poor water solubility.

Working solutions are prepared freshly at low micromolar concentrations to optimize staining efficiency and minimize cytotoxicity.

Proper handling to avoid light exposure and freeze-thaw cycles is critical for preserving fluorescence properties.

The preparation methods are consistent across multiple authoritative sources, confirming their reliability and reproducibility in research settings.

化学反応の分析

Photodynamic Reactions and Microtubule Disruption

DiOC6(3) exhibits potent photosensitizing activity, specifically targeting microtubules upon light exposure. A critical study demonstrated:

-

Light-Induced Microtubule Degradation :

Exposure of DiOC6(3)-stained CV-1 kidney epithelial cells to 30–120 seconds of fluorescence excitation light caused complete disruption of the interphase microtubule network. This effect was not observed with structurally unrelated dyes like rhodamine 123 or Hoechst . -

Mechanism :

Photoexcitation generates reactive oxygen species (ROS), leading to oxidative damage. Microtubules are particularly sensitive due to their dynamic structure and high cysteine content in tubulin subunits . -

Functional Consequences :

Concentration-Dependent Membrane Interactions

DiOC6(3)'s reactivity varies significantly with concentration, influencing its subcellular localization and biological activity:

-

Low Concentrations (<1 μM) :

-

High Concentrations (>1 μM) :

-

Binds to endoplasmic reticulum (ER) and plasma membrane.

-

Induces non-specific staining in lipid-rich compartments.

-

| Concentration | Primary Target | Fluorescence Response | Biological Effect |

|---|---|---|---|

| 0.25 μM | Mitochondria | Increase upon membrane polarization | Mitochondrial activity monitoring |

| 1–5 μM | ER/Plasma membrane | Broad-spectrum emission | Organelle motility inhibition |

Redox-Sensitive Fluorescence Quenching

DiOC6(3) fluorescence is modulated by cellular redox states:

-

Membrane Depolarization :

-

Neutrophil Activation :

Solubility and Stability in Solvents

DiOC6(3)'s chemical stability and reactivity depend on solvent conditions:

In Vitro Photodegradation Pathways

Prolonged light exposure or thermal stress induces decomposition:

-

Primary Degradation Products :

-

Safety Implications :

Comparative Reactivity with Analogues

DiOC6(3) shows distinct reactivity compared to structurally related carbocyanines:

| Compound | Key Reactivity Difference | Application |

|---|---|---|

| DiOC5(3) | Faster mitochondrial equilibration | Short-term membrane assays |

| Rhodamine 123 | No microtubule photodamage | Mitochondrial tracking |

| 3,3'-Diethylthiacarbocyanine | Higher photostability but lower membrane specificity | Long-term live-cell imaging |

科学的研究の応用

Biochemical Applications

- Cell Membrane Staining

-

Apoptosis Detection

- The dye has been employed to study apoptosis by labeling cells undergoing programmed cell death. In a study analyzing erythropoiesis abnormalities in septic shock patients, DiOC6(3) was used to assess apoptosis levels in erythroid precursors, revealing significant differences between patient and control groups .

- Flow Cytometry

Immunological Applications

- Thrombolysis Studies

- Cell Interaction Studies

Case Studies

作用機序

3,3’-Dihexyloxacarbocyanine exerts its effects by integrating into cellular membranes due to its lipophilic nature. It selectively accumulates in the mitochondria and endoplasmic reticulum. Upon excitation with light, it emits fluorescence, allowing for the visualization of these organelles. The compound can also disrupt microtubules and inhibit organelle motility when photoexcited, leading to cell death .

類似化合物との比較

Comparison with Similar Carbocyanine Compounds

Structural and Functional Comparisons

The table below summarizes key differences between DiOC6(3) and structurally related carbocyanines:

Key Research Findings

- Membrane Integration and Orientation: DiOC6(3) and DiOC16(3) exhibited similar orientational distributions in dipalmitoylphosphatidylcholine (DPPC) and dilauroylphosphatidylcholine (DLPC) bilayers, suggesting aliphatic chain length (C6 vs.

- Mitochondrial Membrane Potential (ΔΨm): DiOC6(3) is preferred for flow cytometry due to its single-wavelength excitation/emission, unlike JC-1, which requires dual wavelengths to distinguish J-aggregates (red) and monomers (green) .

- Solvatochromic Behavior: DiOC6(3) exhibits solvent polarity-dependent spectral shifts, a property less pronounced in JC-1 due to its rigid structure .

Advantages of DiOC6(3)

- Versatility : Used in mitochondrial assays , bacterial staining , and nuclear membrane visualization .

- Stability : Hexyl chains provide sufficient lipophilicity for membrane retention without disrupting bilayer integrity .

Limitations

- Sensitivity: Less suited for detecting subtle ΔΨm changes compared to JC-1, which forms J-aggregates at high potentials .

- Solvent Interference : Solvatochromism may complicate quantitative analysis in heterogeneous environments .

Q & A

Q. How do I optimize DiOC6(3) concentration for selective staining of mitochondria versus the endoplasmic reticulum (ER)?

DiOC6(3) exhibits concentration-dependent localization:

- Mitochondria : Use low concentrations (10–50 nM) to avoid ER saturation. The dye accumulates in mitochondria due to their negative membrane potential, emitting green fluorescence (484/501 nm) .

- ER : Apply higher concentrations (1–5 µM) to saturate mitochondrial uptake, allowing ER-specific staining in live or fixed cells .

Methodological Tip : Validate specificity using organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for ER) in parallel experiments.

Q. What are standard protocols for live-cell versus fixed-cell staining with DiOC6(3)?

- Live Cells :

- Fixed Cells :

Q. How can I calibrate DiOC6(3) fluorescence to assess mitochondrial membrane potential (Δψm)?

DiOC6(3) fluorescence intensity correlates with Δψm: depolarization (e.g., induced by CCCP) reduces mitochondrial retention, decreasing fluorescence. Protocol :

- Treat cells with a depolarizing agent (e.g., 10 µM CCCP) as a negative control.

- Normalize fluorescence intensity (via flow cytometry or microscopy) between treated and untreated groups .

Advanced Research Questions

Q. How do I resolve conflicting data in organelle dynamics when using DiOC6(3) across different cell types?

Discrepancies may arise due to:

- Cell-Specific Lipid Composition : Yeast ER membranes may retain dye differently than mammalian cells .

- Mitochondrial Density : High mitochondrial content (e.g., muscle cells) may require lower dye concentrations to avoid ER cross-talk .

Experimental Design : - Conduct pilot studies to titrate dye concentrations for each cell type.

- Use orthogonal methods (e.g., TEM for ER morphology, JC-1 for Δψm validation) .

Q. How can I mitigate phototoxicity and microtubule disruption during live-cell imaging with DiOC6(3)?

DiOC6(3) photoexcitation can inhibit microtubule polymerization and impair organelle motility . Solutions :

- Reduce Illumination Intensity : Use lower laser power or shorter exposure times.

- Add Antioxidants : Include 5 mM Trolox or 1% ascorbic acid to minimize reactive oxygen species (ROS) generation .

- Post-Staining Validation : Confirm microtubule integrity using anti-α-tubulin immunostaining after imaging .

Q. How do I interpret fluorescence fluctuations in membrane potential assays using DiOC6(3)?

Fluorescence changes may reflect:

- True Depolarization : Induced by metabolic inhibitors (e.g., oligomycin) or apoptosis.

- Dye Leakage : Common in prolonged assays (>1 hour).

Controls : - Include a non-depolarizing control (e.g., cells in normal medium).

- Use a membrane-impermeant quencher (e.g., Trypan Blue) to distinguish intracellular vs. extracellular dye .

Q. What advanced techniques can complement DiOC6(3) for studying ER-mitochondria interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。